molecular formula C7H12N2O2 B8678808 1-[(2-Methoxyethoxy)methyl]-1H-pyrazole

1-[(2-Methoxyethoxy)methyl]-1H-pyrazole

Cat. No. B8678808
M. Wt: 156.18 g/mol
InChI Key: ZMNIVXAVBVNCCY-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

To a solution of 1H-pyrazole (13.6 g, 200 mmol) and N,N-diisopropylethylamine (68 mL, 400 mmol) in dichloromethane (150 mL), 2-methoxyethoxymethyl chloride (24.9 mL, 220 mmol) was added with cooling on ice. The reaction solution was stirred at room temperature for 2 hours, and an aqueous sodium hydrogencarbonate solution (500 mL) was then added to the reaction solution, followed by extraction three times with dichloromethane (500 mL). The organic layer was dried over anhydrous sodium sulfate. After vacuum concentration, the residue was purified with silica gel chromatography (hexane/ethyl acetate=1:1) to yield the title compound (29.9 g, 96%) as a colorless oil.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C(N(CC)C(C)C)(C)C.[CH3:15][O:16][CH2:17][CH2:18][O:19][CH2:20]Cl.C(=O)([O-])O.[Na+]>ClCCl>[CH3:15][O:16][CH2:17][CH2:18][O:19][CH2:20][N:1]1[CH:5]=[CH:4][CH:3]=[N:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
68 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
24.9 mL
Type
reactant
Smiles
COCCOCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice
EXTRACTION
Type
EXTRACTION
Details
followed by extraction three times with dichloromethane (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (hexane/ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOCN1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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